molecular formula C11H9FN2O2 B12239868 1-(3-Fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one

1-(3-Fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one

Cat. No.: B12239868
M. Wt: 220.20 g/mol
InChI Key: KUVSCBXUKBUVHZ-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one is a synthetic organic compound characterized by the presence of a fluorophenyl group, a methoxy group, and a dihydropyrazinone core

Preparation Methods

The synthesis of 1-(3-Fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 3-fluoroaniline with methoxyacetyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired dihydropyrazinone compound. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and may involve catalysts to enhance the reaction efficiency .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1-(3-Fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to specific targets, while the methoxy group may influence its pharmacokinetic properties. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

1-(3-Fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical and biological properties.

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

1-(3-fluorophenyl)-3-methoxypyrazin-2-one

InChI

InChI=1S/C11H9FN2O2/c1-16-10-11(15)14(6-5-13-10)9-4-2-3-8(12)7-9/h2-7H,1H3

InChI Key

KUVSCBXUKBUVHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CN(C1=O)C2=CC(=CC=C2)F

Origin of Product

United States

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